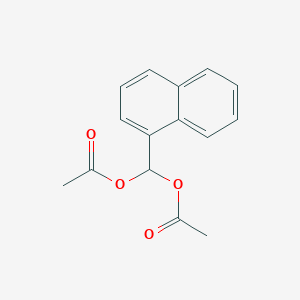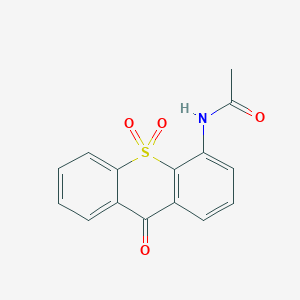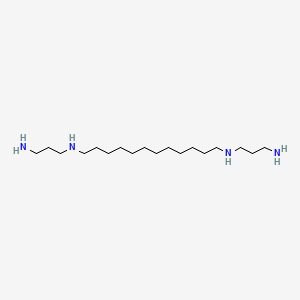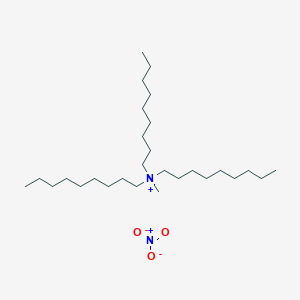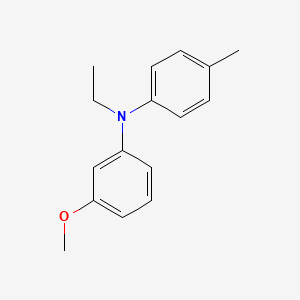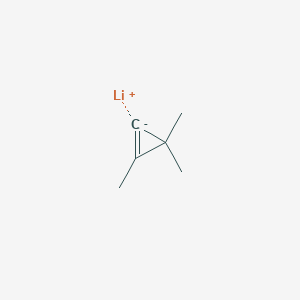
lithium;1,3,3-trimethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,3,3-trimethylcyclopropene is a compound that combines the properties of lithium, an alkali metal, with 1,3,3-trimethylcyclopropene, a cyclopropene derivative. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3,3-trimethylcyclopropene typically involves the reaction of 1,3,3-trimethylcyclopropene with a lithium reagent. One common method is the reaction of 1,3,3-trimethylcyclopropene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,3,3-trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.
Substitution: The lithium atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Lithium;1,3,3-trimethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which lithium;1,3,3-trimethylcyclopropene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can mimic magnesium ions in biological systems, affecting various enzymatic pathways and cellular processes. The cyclopropene moiety can undergo reactions that modify the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylcyclopropene: The parent compound without the lithium ion.
Cyclopropene Derivatives: Other cyclopropene compounds with different substituents.
Lithium Compounds: Other lithium-containing compounds used in similar applications.
Uniqueness
Lithium;1,3,3-trimethylcyclopropene is unique due to the combination of lithium’s reactivity and the structural properties of 1,3,3-trimethylcyclopropene. This combination allows for unique reactivity and applications that are not possible with either component alone.
Propiedades
Número CAS |
63243-50-5 |
|---|---|
Fórmula molecular |
C6H9Li |
Peso molecular |
88.1 g/mol |
Nombre IUPAC |
lithium;1,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9.Li/c1-5-4-6(5,2)3;/h1-3H3;/q-1;+1 |
Clave InChI |
QVTZSARJCKPNEL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=[C-]C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


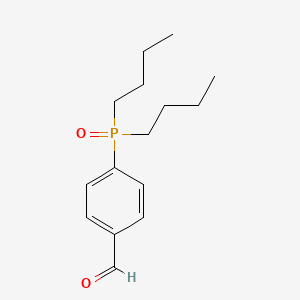
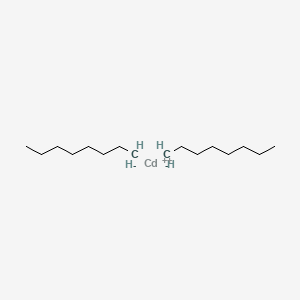
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
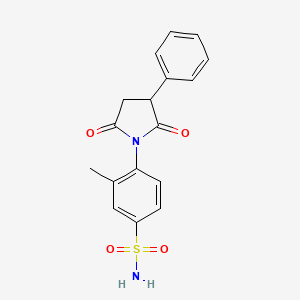
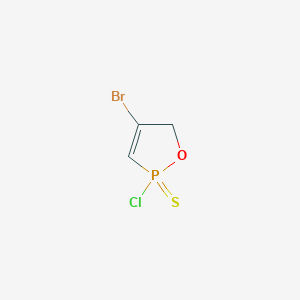
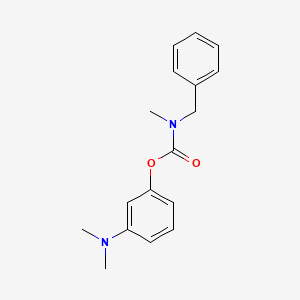
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
